4,4'-Biphenylylenebis(triethylammonium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Biphenylylenebis(triethylammonium) diiodide is a chemical compound with the molecular formula C26H38I2N2. It is known for its unique structure, which consists of two biphenyl groups connected by a triethylammonium bridge, with two iodide ions as counterions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Biphenylylenebis(triethylammonium) diiodide typically involves the reaction of 4,4’-biphenyl with triethylamine and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4,4’-Biphenyl+Triethylamine+Iodine→4,4’-Biphenylylenebis(triethylammonium) diiodide
Industrial Production Methods
In an industrial setting, the production of 4,4’-Biphenylylenebis(triethylammonium) diiodide may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Biphenylylenebis(triethylammonium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The iodide ions can be substituted with other anions or functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the iodide ions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce biphenyl derivatives with different degrees of saturation .
Scientific Research Applications
4,4’-Biphenylylenebis(triethylammonium) diiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 4,4’-Biphenylylenebis(triethylammonium) diiodide exerts its effects involves its interaction with specific molecular targets. The triethylammonium groups facilitate binding to various biological molecules, while the biphenyl core provides structural stability. The iodide ions play a role in the compound’s reactivity and solubility. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenyl: A simpler compound with a similar biphenyl core but lacking the triethylammonium groups and iodide ions.
4,4’-Biphenylenediamine: Contains amine groups instead of triethylammonium groups.
4,4’-Biphenylenedicarboxylic acid: Features carboxylic acid groups in place of the triethylammonium groups.
Uniqueness
4,4’-Biphenylylenebis(triethylammonium) diiodide is unique due to its combination of biphenyl and triethylammonium groups, along with iodide counterions. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
CAS No. |
24660-74-0 |
---|---|
Molecular Formula |
C24H38I2N2 |
Molecular Weight |
608.4 g/mol |
IUPAC Name |
triethyl-[4-[4-(triethylazaniumyl)phenyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C24H38N2.2HI/c1-7-25(8-2,9-3)23-17-13-21(14-18-23)22-15-19-24(20-16-22)26(10-4,11-5)12-6;;/h13-20H,7-12H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
IZXOPXSRFRURQQ-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](CC)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.